

# Spectroscopic Profile of 4-(Difluoromethoxy)-3-methoxybenzaldehyde: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 4-(Difluoromethoxy)-3-methoxybenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-(Difluoromethoxy)-3-methoxybenzaldehyde**, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **4-(Difluoromethoxy)-3-methoxybenzaldehyde** are presented below.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **4-(Difluoromethoxy)-3-methoxybenzaldehyde** was recorded on a 250 MHz spectrometer in deuterated chloroform ( $\text{CDCl}_3$ ). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
9.74	s	-	1H	Aldehyde (-CHO)
7.31	d	1.7	1H	Ar-H
7.27	dd	8.0, 1.7	1H	Ar-H
7.11	d	8.0	1H	Ar-H
6.49	t	74.0	1H	-OCHF <sub>2</sub>
3.76	s	-	3H	-OCH <sub>3</sub>

s = singlet, d = doublet, t = triplet, dd = doublet of doublets

### <sup>13</sup>C NMR Data (Predicted)

While experimental <sup>13</sup>C NMR data for **4-(Difluoromethoxy)-3-methoxybenzaldehyde** is not readily available in the searched literature, a predicted spectrum can be generated based on established chemical shift values for similar aromatic aldehydes and ethers. The predicted chemical shifts are reported in ppm.

Predicted Chemical Shift ( $\delta$ ) ppm	Assignment
191 - 193	C=O (Aldehyde)
150 - 152	C-O (Aromatic)
148 - 150	C-O (Aromatic)
130 - 132	C (Aromatic)
125 - 127	CH (Aromatic)
115 - 117	t, $J(\text{C-F}) \approx 260 \text{ Hz}$ , -OCHF <sub>2</sub>
112 - 114	CH (Aromatic)
110 - 112	CH (Aromatic)
55 - 57	-OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for **4-(Difluoromethoxy)-3-methoxybenzaldehyde** are summarized below.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2900 - 3100	Medium	C-H stretch (aromatic)
~2850	Medium	C-H stretch (aldehyde)
~2750	Medium	C-H stretch (aldehyde, Fermi resonance)
~1700	Strong	C=O stretch (aldehyde)
~1600, ~1500, ~1450	Medium to Strong	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (aryl ether)
~1050 - 1150	Strong	C-F stretch (difluoromethoxy)

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The molecular formula of **4-(Difluoromethoxy)-3-methoxybenzaldehyde** is  $C_9H_8F_2O_3$ , with a molecular weight of 202.15 g/mol .[\[1\]](#)

Predicted Fragmentation Pattern:

m/z	Predicted Fragment Ion
202	$[M]^+$ (Molecular ion)
201	$[M-H]^+$
173	$[M-CHO]^+$
151	$[M-OCHF_2]^+$
123	$[M-CHO, -OCH_3]^+$

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of aromatic aldehydes like **4-(Difluoromethoxy)-3-methoxybenzaldehyde**.

### NMR Spectroscopy

A sample of the compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ) in a standard 5 mm NMR tube. The spectrum is acquired on a 250 MHz or higher field NMR spectrometer. The  $^1H$  NMR spectrum is typically referenced to the residual solvent peak or an internal standard like TMS (0 ppm). For  $^{13}C$  NMR, the solvent peak is also used for referencing.

### Infrared (IR) Spectroscopy

For a liquid sample, a drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a

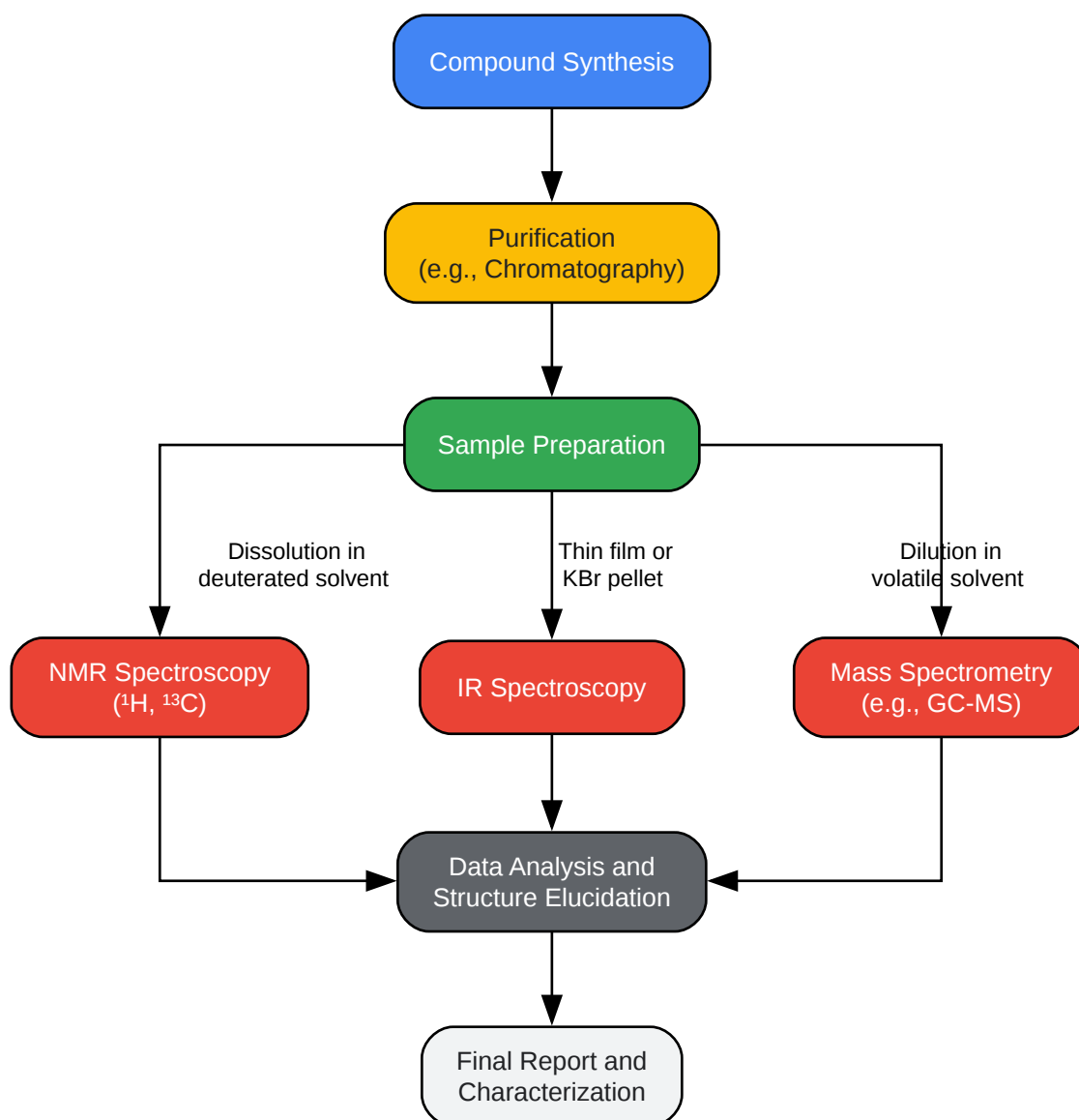
translucent disk. The spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

## Mass Spectrometry (GC-MS)

A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. The solution is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the components of the sample, and the MS provides mass spectra for each component as it elutes from the GC column. Electron ionization (EI) at 70 eV is a common ionization method for such analyses.

## Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.



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Caption: General workflow for the spectroscopic analysis of an organic compound.

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## References

- 1. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
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